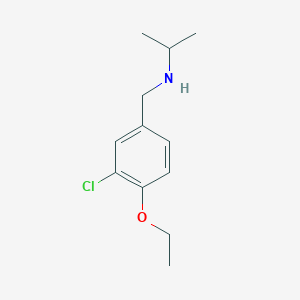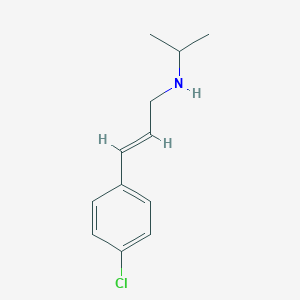![molecular formula C17H21NO2 B275954 2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol, commonly known as MMBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of MMBPE is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MMBPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, MMBPE has been found to bind to certain receptors in the body, including the adrenergic receptor and the serotonin receptor.
Biochemical and Physiological Effects:
MMBPE has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that MMBPE can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MMBPE can reduce inflammation and pain in animal models of arthritis. MMBPE has also been found to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
MMBPE has several advantages for lab experiments, including its high purity and stability. However, MMBPE is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of MMBPE is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on MMBPE. One area of interest is the development of MMBPE-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of MMBPE as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MMBPE and to identify potential side effects and toxicity.
Synthesis Methods
MMBPE can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-(4-hydroxyphenoxy)ethanol. The resulting product is then further purified to obtain MMBPE. This synthesis method has been optimized to yield high purity and high yields of MMBPE.
Scientific Research Applications
MMBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug delivery systems, and polymer science. In medicinal chemistry, MMBPE has been investigated as a potential drug candidate for the treatment of cancer, cardiovascular diseases, and inflammation. In drug delivery systems, MMBPE has been utilized as a surface modifier to enhance the stability and bioavailability of drugs. In polymer science, MMBPE has been incorporated into polymers to improve their mechanical properties and biocompatibility.
properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[4-[[(4-methylphenyl)methylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c1-14-2-4-15(5-3-14)12-18-13-16-6-8-17(9-7-16)20-11-10-19/h2-9,18-19H,10-13H2,1H3 |
InChI Key |
PSFCOXXQINAART-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)


![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275887.png)
![N-allyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275891.png)
![(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275892.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B275893.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine](/img/structure/B275895.png)